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Compound of Interest

Compound Name: 2,5-Dimethylanisole

Cat. No.: B158103

This guide provides an in-depth overview of the spectroscopic data for 2,5-Dimethylanisole
(also known as 2-methoxy-1,4-dimethylbenzene), a key aromatic compound. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties
« IUPAC Name: 2-methoxy-1,4-dimethylbenzene

« Molecular Formula: CsH120[1][2]

« Molecular Weight: 136.19 g/mol [1][2]

« CAS Number: 1706-11-2[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of
an organic molecule.

'H NMR Spectroscopy Data

The *H NMR spectrum of 2,5-Dimethylanisole provides information about the different types of
protons and their neighboring environments.
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~6.9-7.1 Multiplet 1H Ar-H
~6.6-6.8 Multiplet 2H Ar-H
3.81 Singlet 3H O-CHs
2.33 Singlet 3H Ar-CHs
2.18 Singlet 3H Ar-CHs

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument

frequency. The data presented is a representative compilation from spectral databases.

3C NMR Spectroscopy Data

The 3C NMR spectrum reveals the number of distinct carbon environments in the molecule.

Chemical Shift (8) ppm Assighment
~156 C-OCHs

~136 Ar-C

~130 Ar-C

~129 Ar-CH

~121 Ar-CH

~111 Ar-CH

~55 O-CHs

~21 Ar-CHs

~16 Ar-CHs

Note: Assignments are based on typical chemical shifts for substituted benzene rings and

require computational or 2D NMR data for definitive confirmation.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[3][4]

Wavenumber (cm~?) Vibration Type Functional Group
~3000-2850 C-H Stretch Aliphatic (CHs)
~3100-3000 C-H Stretch Aromatic

~1600, ~1500 C=C Stretch Aromatic Ring

~1250 C-O Stretch Aryl Ether

~800-880 C-H Bend Aromatic (out-of-plane)

Note: The fingerprint region (below 1500 cm~1) contains complex vibrations that are unique to

the molecule.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.[5]

miz lon

136 [M]* (Molecular lon)
121 [M - CHs]*

106 [M - CH20]*

91 [C7H7]* (Tropylium ion)

Note: The relative abundances of the fragments are dependent on the ionization method and

energy.

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a liquid sample like

2,5-Dimethylanisole.

NMR Spectroscopy

Sample Preparation: A small amount of 2,5-Dimethylanisole (typically 5-25 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube. A small
quantity of a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup: The NMR spectrometer is set to the appropriate frequency for *H or 13C
observation.[6] Key parameters like the number of scans, acquisition time, and relaxation
delay are optimized.

Data Acquisition: The sample is placed in the magnet, and the experiment is initiated.[7] For
13C NMR, a larger number of scans is typically required due to the low natural abundance of
the 13C isotope.[3]

Data Processing: The resulting Free Induction Decay (FID) is converted into a spectrum
using a Fourier transform.[6] Phase and baseline corrections are applied, and the chemical
shifts are referenced to the solvent or TMS signal.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: A single drop of liquid 2,5-Dimethylanisole is placed directly onto the
ATR crystal (e.g., ZnSe or diamond).[4]

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This
IS necessary to subtract the absorbance of the crystal and the atmosphere (CO2z and Hz20).

Sample Scan: The sample is placed on the crystal, and the IR spectrum is recorded over a
typical range of 4000-400 cm~1.[3]

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron lonization - El)
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o Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass
spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe, where it is
vaporized in a high vacuum.[9]

 lonization: The gaseous molecules are bombarded with a high-energy electron beam
(typically 70 eV), which ejects an electron from the molecule to form a radical cation, known
as the molecular ion [M]*.[9][10]

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or
magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[9][10]

o Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value, generating the mass spectrum.[9]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow of Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Dimethylanisole: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158103#spectroscopic-data-for-2-5-dimethylanisole-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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